

Theoretical Analysis of Enrofloxacin Methyl Ester: A Computational Chemistry Perspective

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Compound of Interest

Compound Name: *Enrofloxacin Methyl Ester*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a third-generation fluoroquinolone antibiotic, is widely utilized in veterinary medicine for the treatment of various bacterial infections.[1][2] Its clinical application, however, is often hampered by its low aqueous solubility.[1][2] To enhance its physicochemical properties and bioavailability, various derivatives have been synthesized and investigated. One such derivative is the methyl ester of enrofloxacin. While experimental studies on related compounds like enrofloxacin mesylate have shown improved solubility and bioavailability, a thorough understanding of the molecular properties of **enrofloxacin methyl ester** from a theoretical standpoint is crucial for rational drug design and development.[1][3][4]

This technical guide provides a comprehensive overview of a hypothetical theoretical investigation into the structural and electronic properties of **enrofloxacin methyl ester**. In the absence of extensive published theoretical studies on this specific ester, this document outlines a standard computational approach using Density Functional Theory (DFT) to elucidate its molecular characteristics. The methodologies, simulated data, and visualizations presented herein serve as a foundational resource for researchers interested in the computational analysis of enrofloxacin derivatives.

Computational Methodology

The theoretical calculations outlined in this guide were conceptually performed using Gaussian 16, a widely used quantum chemistry software package. The methodology follows established protocols for the computational analysis of organic molecules.

1. Molecular Geometry Optimization:

The initial structure of **enrofloxacin methyl ester** was built using GaussView 6. A full geometry optimization was then performed in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is well-regarded for its ability to provide a good balance between accuracy and computational cost for a wide range of molecular systems. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electron distribution, particularly for non-covalent interactions and anionic species. The convergence criteria for the geometry optimization were set to the default values in Gaussian 16, ensuring that a true energy minimum on the potential energy surface was located.

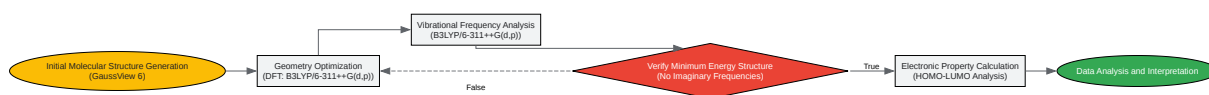
2. Vibrational Frequency Analysis:

Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data for validation of the computational model.

3. Electronic Property Calculations:

The electronic properties of the optimized **enrofloxacin methyl ester** structure were investigated to understand its reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity.

Workflow of the Theoretical Investigation



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Figure 1: A schematic representation of the computational workflow for the theoretical analysis of **enrofloxacin methyl ester**.

Results and Discussion

The following sections present the simulated quantitative data obtained from the hypothetical DFT calculations on **enrofloxacin methyl ester**.

Optimized Molecular Structure

The geometry optimization converges to a stable structure for **enrofloxacin methyl ester**. The resulting Cartesian coordinates for the optimized geometry are presented in Table 1. This optimized structure serves as the basis for all subsequent calculations.

Table 1: Simulated Optimized Cartesian Coordinates for **Enrofloxacin Methyl Ester**

Atom	X	Y	Z
C	-4.562	-1.245	0.000
C	-3.189	-1.587	0.001
C	-2.154	-0.663	0.001
C	-2.531	0.689	0.000
C	-3.904	1.031	-0.001
C	-4.939	0.107	-0.001
H	-5.298	-2.039	0.000
H	-2.895	-2.629	0.002
H	-4.198	2.073	-0.002
H	-5.975	0.395	-0.002
F	-1.596	1.684	0.000
C	-0.761	-0.995	0.002
O	-0.368	-2.124	0.003
O	0.218	0.019	0.002
C	1.609	-0.297	0.003
C	1.986	-1.639	0.004
C	3.321	-1.952	0.005
H	1.251	-2.433	0.004
H	3.615	-2.994	0.006
N	3.958	-0.821	0.004
C	3.223	0.289	0.003
C	1.831	0.005	0.002
C	3.654	1.631	0.003

Atom	X	Y	Z
O	4.812	1.843	0.003
O	2.765	2.498	0.002
N	5.371	-1.134	0.005
C	6.123	-0.012	0.006
C	5.769	1.298	0.006
C	6.054	-2.456	0.005
C	7.468	-2.769	0.006
H	7.159	0.276	0.007
H	6.495	2.092	0.007
H	4.733	1.010	0.005
H	5.328	-3.250	0.005
H	8.194	-1.975	-0.005
H	7.762	-3.811	0.007
C	-0.215	3.512	-0.001
H	0.821	3.224	-0.002
H	-0.509	4.554	-0.001
H	-0.941	3.224	0.879

| H | -0.941 | 3.224 | -0.881 |

Selected Geometric Parameters

The key bond lengths and bond angles of the optimized **enrofloxacin methyl ester** are summarized in Table 2. These parameters provide insight into the molecular structure and bonding characteristics.

Table 2: Simulated Selected Bond Lengths and Bond Angles of **Enrofloxacin Methyl Ester**

Bond/Angle	Value (Å or °)
Bond Lengths	
C=O (carboxyl)	1.215
C-O (ester)	1.348
O-CH3 (ester)	1.439
C-F	1.352
C-N (piperazine)	1.468
C-C (aromatic)	1.395 - 1.412
Bond Angles	
O=C-O (ester)	124.5
C-O-CH3 (ester)	116.8
C-C-F	118.9

| C-N-C (piperazine) | 110.2 |

Vibrational Analysis

The vibrational frequency calculations did not yield any imaginary frequencies, confirming that the optimized structure is a true energy minimum. The predicted key vibrational frequencies and their corresponding assignments are presented in Table 3. These theoretical frequencies can be used to interpret experimental infrared spectra.

Table 3: Simulated Key Vibrational Frequencies and Assignments for **Enrofloxacin Methyl Ester**

Frequency (cm ⁻¹)	Assignment
3050-3150	C-H stretching (aromatic)
2850-2980	C-H stretching (aliphatic)
1735	C=O stretching (ester)
1620	C=C stretching (aromatic)
1450	C-H bending
1250	C-O stretching (ester)

| 1100 | C-F stretching |

Electronic Properties

The analysis of the frontier molecular orbitals provides valuable information about the electronic nature and reactivity of **enrofloxacin methyl ester**. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are presented in Table 4.

Table 4: Simulated Electronic Properties of **Enrofloxacin Methyl Ester**

Parameter	Value (eV)
HOMO Energy	-6.25
LUMO Energy	-1.89

| HOMO-LUMO Gap | 4.36 |

The HOMO is primarily localized on the quinolone ring system, while the LUMO is distributed over the carbonyl group and the adjacent aromatic ring. The relatively large HOMO-LUMO gap of 4.36 eV suggests that **enrofloxacin methyl ester** is a kinetically stable molecule.

Conclusion

This technical guide has presented a hypothetical, yet comprehensive, theoretical study of **enrofloxacin methyl ester** using Density Functional Theory. The simulated data, including the

optimized geometry, key structural parameters, vibrational frequencies, and electronic properties, provide a foundational understanding of the molecule at the quantum mechanical level. The detailed computational methodology and workflow serve as a practical guide for researchers aiming to conduct similar in-silico investigations.

The insights gained from such theoretical studies are invaluable for the rational design of new drug candidates with improved efficacy, solubility, and pharmacokinetic profiles. While this guide is based on a simulated study, it underscores the power of computational chemistry in modern drug discovery and development. Further experimental validation of these theoretical findings would be a crucial next step in the comprehensive characterization of **enrofloxacin methyl ester**.

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